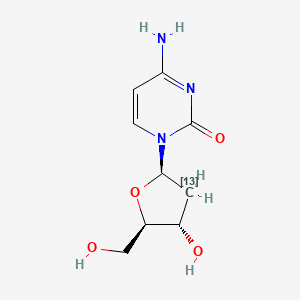
2'-Deoxycytidine-2'-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxycytidine-2’-13C is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon at the 2’ position of the deoxyribose sugar is replaced with the carbon-13 isotope. This labeling allows for detailed studies of metabolic pathways and molecular interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-2’-13C typically involves the incorporation of carbon-13 into the deoxyribose sugar, followed by the attachment of the cytosine base. The process can be complex and requires precise control of reaction conditions to ensure the correct placement of the isotope.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-2’-13C involves large-scale synthesis using advanced techniques such as isotope exchange reactions and enzymatic synthesis. These methods ensure high purity and yield, making the compound suitable for various research applications.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxycytidine-2’-13C undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine, dihydro derivatives, and substituted cytosine compounds. These products are often used in further research to study DNA synthesis and repair mechanisms.
Aplicaciones Científicas De Investigación
2’-Deoxycytidine-2’-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying DNA synthesis, repair, and replication processes.
Medicine: Utilized in the development of antiviral and anticancer therapies by understanding the incorporation and effects of nucleoside analogs.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
Mecanismo De Acción
The mechanism of action of 2’-Deoxycytidine-2’-13C involves its incorporation into DNA during replication. The carbon-13 label allows researchers to track its incorporation and study the effects on DNA synthesis and repair. Molecular targets include DNA polymerases and other enzymes involved in nucleoside metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxycytidine: The unlabeled parent compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness
2’-Deoxycytidine-2’-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research compared to its unlabeled and other labeled counterparts.
Propiedades
Fórmula molecular |
C9H13N3O4 |
|---|---|
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1 |
Clave InChI |
CKTSBUTUHBMZGZ-SARLRRDISA-N |
SMILES isomérico |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



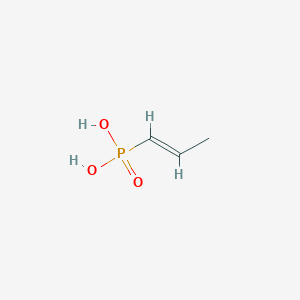
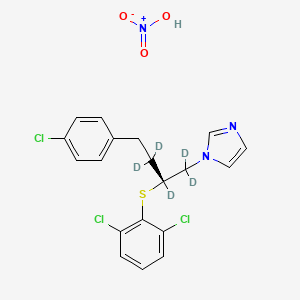

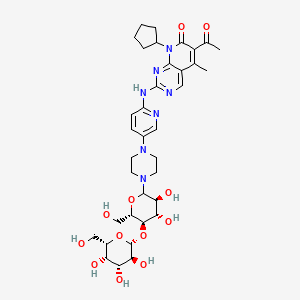




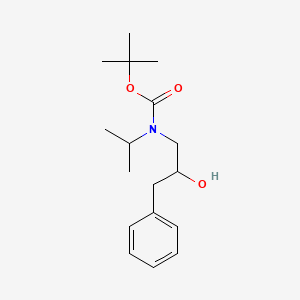

![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
